

# In-Depth Technical Guide to Thiamethoxam-d3: Molecular Weight and Mass Spectrometry Fragmentation

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## Compound of Interest

Compound Name: *Thiamethoxam-d3*

Cat. No.: *B1429331*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric behavior of **Thiamethoxam-d3**, an isotopically labeled internal standard crucial for the accurate quantification of the neonicotinoid insecticide Thiamethoxam. This document details its molecular weight, proposes a mass spectrometry fragmentation pathway, and outlines a typical experimental protocol for its analysis.

## Core Data: Molecular Properties

**Thiamethoxam-d3** is a deuterated analog of Thiamethoxam, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based analytical methods.

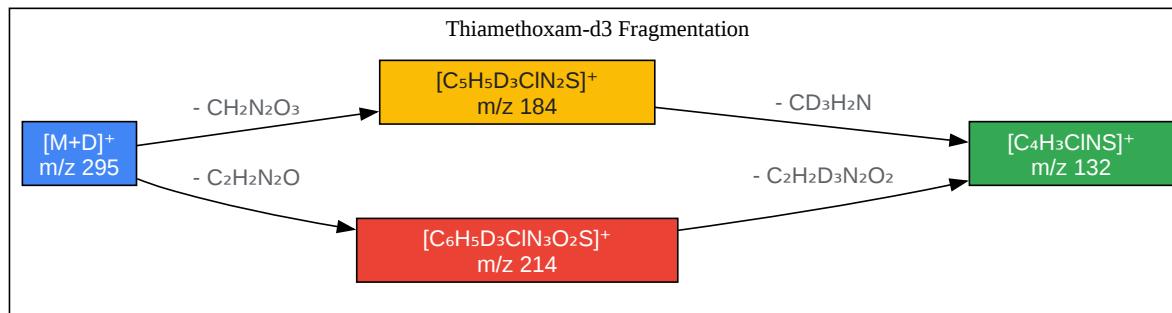
Property	Value	Source(s)
Chemical Name	(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide	[N/A]
CAS Number	1294048-82-0	[N/A]
Molecular Formula	C <sub>8</sub> D <sub>3</sub> H <sub>7</sub> CIN <sub>5</sub> O <sub>3</sub> S	[N/A]
Molecular Weight	294.73 g/mol	[N/A]
Monoisotopic Mass	294.0381 Da	[N/A]
Precursor Ion [M+H] <sup>+</sup> (Thiamethoxam)	292 m/z	[1]
Predicted Precursor Ion [M+D] <sup>+</sup> (Thiamethoxam-d3)	295 m/z	[N/A]

## Mass Spectrometry Fragmentation Pathway

The fragmentation of **Thiamethoxam-d3** in a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode, follows a predictable pattern based on the fragmentation of its unlabeled counterpart. The primary fragmentation occurs at the oxadiazine ring and the bond connecting the thiazole moiety.

The protonated molecule of unlabeled Thiamethoxam, [M+H]<sup>+</sup>, has a mass-to-charge ratio (m/z) of 292.<sup>[1]</sup> For **Thiamethoxam-d3**, the deuterated molecule [M+D]<sup>+</sup> is expected at m/z 295. The key fragment ions observed for unlabeled Thiamethoxam are at m/z 211, 181, and 132.<sup>[2][3]</sup>

Based on the structure of **Thiamethoxam-d3**, the following fragmentation pathway is proposed:



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Caption: Proposed ESI-MS/MS fragmentation pathway for **Thiamethoxam-d3**.

The major fragmentation pathways for Thiamethoxam involve the cleavage of the N-nitro group and the oxadiazine ring.[1][4] For **Thiamethoxam-d3**, the deuterium atoms on the methyl group will remain with the core structure during some fragmentation steps, leading to a +3 Da mass shift in the corresponding fragments compared to unlabeled Thiamethoxam.

## Experimental Protocol: LC-MS/MS Analysis

The following is a generalized experimental protocol for the analysis of Thiamethoxam using **Thiamethoxam-d3** as an internal standard. This protocol is based on commonly employed methods for neonicotinoid analysis.[5][6][7]

### 1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.[5][6]

- Extraction: A homogenized sample (e.g., 10 g of a food matrix) is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

- Salting-out: A salt mixture (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO<sub>4</sub>. The tube is vortexed and then centrifuged.
- Final Extract: The supernatant is collected, filtered, and an appropriate volume is transferred to an autosampler vial for LC-MS/MS analysis. The internal standard, **Thiamethoxam-d3**, is typically added at the beginning of the extraction process.

## 2. Liquid Chromatography (LC) Conditions

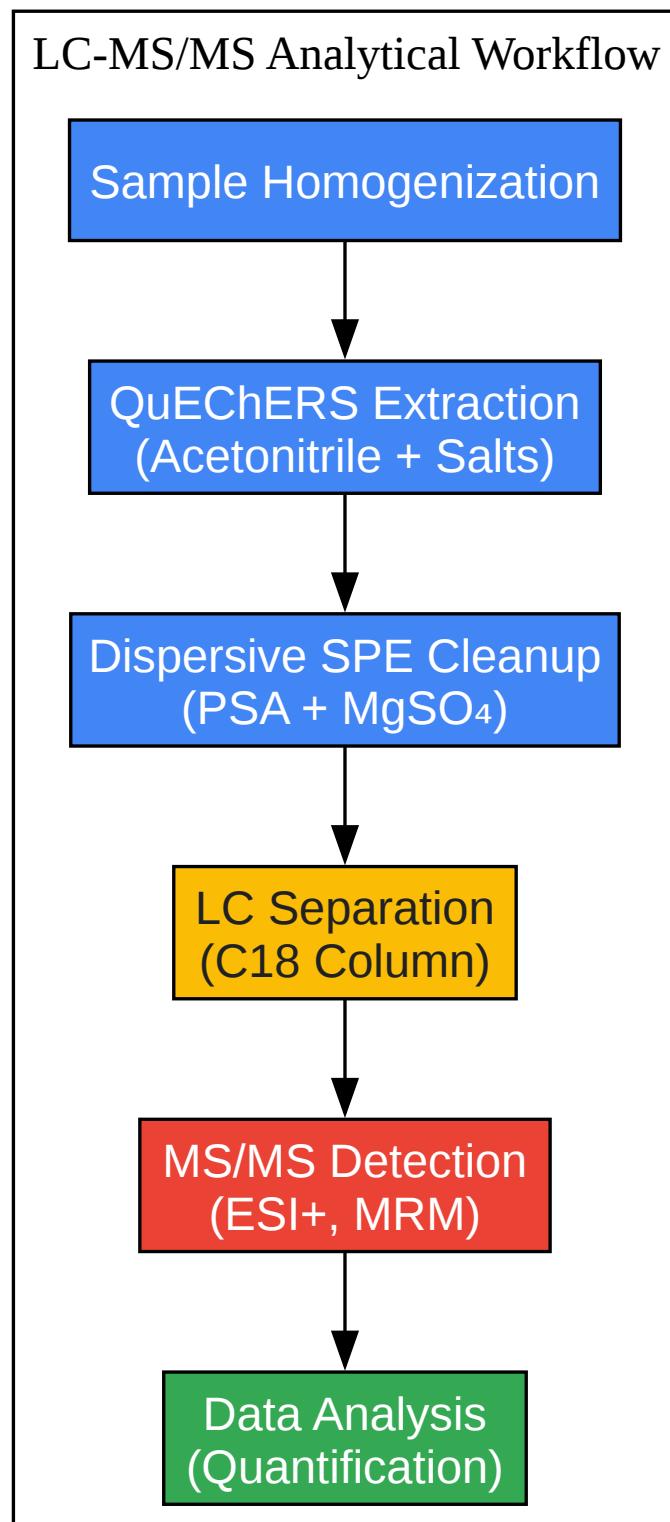
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
- Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both typically containing a small amount of formic acid or ammonium formate to improve ionization, is employed.
- Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
- Injection Volume: 5 to 10 µL.
- Column Temperature: Maintained at around 40°C.

## 3. Mass Spectrometry (MS) Conditions

- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
  - Thiamethoxam: Precursor ion 292 m/z -> Product ions 211 m/z (quantifier) and 181 m/z (qualifier).[\[2\]](#)

- **Thiamethoxam-d3:** Precursor ion 295 m/z -> Product ion 214 m/z (quantifier).

The specific voltages (e.g., collision energy, declustering potential) need to be optimized for the particular instrument being used.



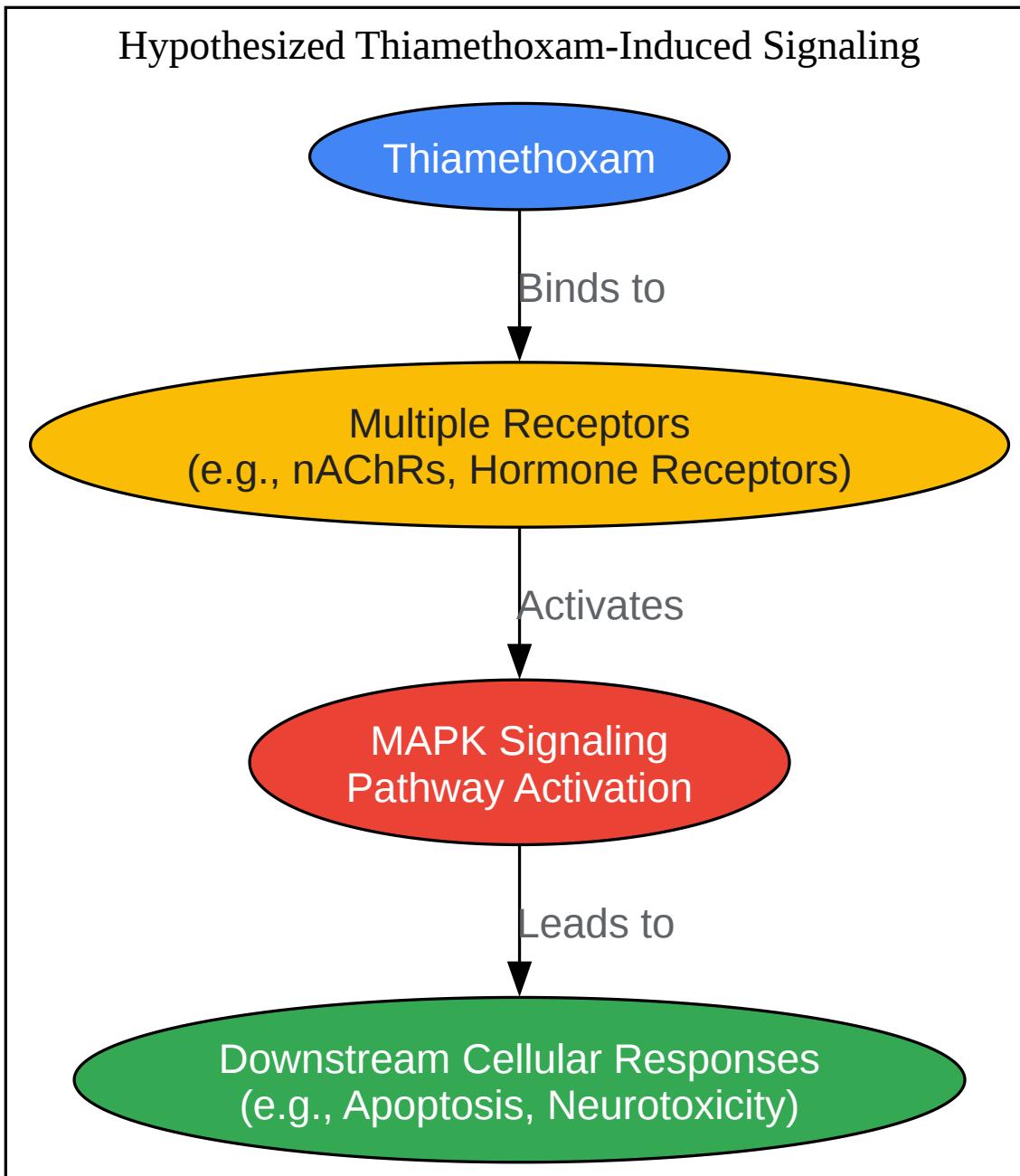
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Caption: A typical analytical workflow for the quantification of Thiamethoxam.

## Signaling Pathway Involvement

Thiamethoxam, like other neonicotinoids, primarily acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[8][9] This leads to overstimulation of the nerve cells, resulting in paralysis and death.

Recent research in non-target organisms, such as zebrafish, suggests that Thiamethoxam may also induce neurotoxicity through mechanisms that could involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[10] This pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. The binding of Thiamethoxam to various receptors could potentially trigger a cascade of intracellular signaling events culminating in the activation of the MAPK pathway.[10]



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Caption: Hypothesized signaling pathway of Thiamethoxam-induced neurotoxicity.

This guide provides essential technical information for researchers and scientists working with **Thiamethoxam-d3**. The data and protocols presented here serve as a foundation for developing and validating robust analytical methods for the detection and quantification of Thiamethoxam in various matrices.

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